4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride
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Overview
Description
4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₂ClNO₅S₂. It is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution reactions and subsequent functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Lacks the ethanesulfonamido group, making it less versatile in certain synthetic applications.
4-Ethanesulfonamido-2-methoxybenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both sulfonamide and sulfonyl chloride functional groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(ethylsulfonylamino)-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO5S2/c1-3-17(12,13)11-7-4-5-9(18(10,14)15)8(6-7)16-2/h4-6,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCGHZPMTDWKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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